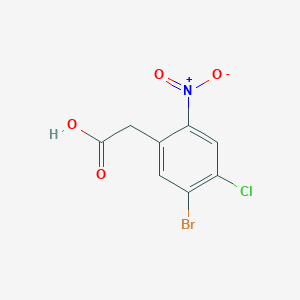

(5-Bromo-4-chloro-2-nitrophenyl)acetic acid

Descripción

Propiedades

IUPAC Name |

2-(5-bromo-4-chloro-2-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO4/c9-5-1-4(2-8(12)13)7(11(14)15)3-6(5)10/h1,3H,2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMPSGELYHKSLIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)[N+](=O)[O-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901252815 | |

| Record name | Benzeneacetic acid, 5-bromo-4-chloro-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901252815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400644-94-1 | |

| Record name | Benzeneacetic acid, 5-bromo-4-chloro-2-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1400644-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 5-bromo-4-chloro-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901252815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-4-chloro-2-nitrophenyl)acetic acid typically involves multi-step organic reactions. One common method includes the nitration of 4-chloro-2-bromoacetophenone to introduce the nitro group, followed by the oxidation of the acetophenone to the corresponding acetic acid derivative. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and oxidizing agents such as potassium permanganate for the oxidation step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and oxidation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(5-Bromo-4-chloro-2-nitrophenyl)acetic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The acetic acid moiety can be further oxidized to form more complex carboxylic acids.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of the nitro group.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used for further oxidation reactions.

Major Products

Substitution: Products include derivatives where the bromine or chlorine atoms are replaced by other functional groups.

Reduction: The major product is (5-Bromo-4-chloro-2-aminophenyl)acetic acid.

Oxidation: Products include more oxidized carboxylic acids.

Aplicaciones Científicas De Investigación

Structure and Composition

- Molecular Formula : C₈H₅BrClNO₄

- Molecular Weight : 252.48 g/mol

- Appearance : Typically a yellow crystalline solid.

Chemical Behavior

The presence of halogen atoms (bromine and chlorine) and the nitro group enhances the compound's reactivity, making it suitable for various chemical reactions such as:

- Substitution Reactions : The halogen atoms can be replaced by nucleophiles.

- Reduction Reactions : The nitro group can be converted to an amino group.

- Oxidation Reactions : The acetic acid moiety can be further oxidized.

Organic Synthesis

(5-Bromo-4-chloro-2-nitrophenyl)acetic acid serves as a valuable building block in organic synthesis. It is often used to create more complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations allows chemists to modify its structure for specific applications.

Medicinal Chemistry

Research into this compound has revealed potential therapeutic applications. Its derivatives may exhibit biological activities such as:

- Antiviral

- Antimicrobial

- Anticancer

These properties make it a candidate for further exploration in drug development.

Biological Studies

In biological research, this compound is utilized to study enzyme inhibition and protein-ligand interactions. Its structural features enable it to interact with various biological targets, providing insights into biochemical pathways and mechanisms.

Material Science

The compound is also explored in material science for the development of novel materials with specific properties. Its unique chemical structure can lead to materials that exhibit desirable characteristics for various industrial applications.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives of this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting potential use as anticancer agents.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of specific enzymes involved in metabolic pathways using this compound as a lead compound. The findings demonstrated its effectiveness in modulating enzyme activity, paving the way for further exploration in drug design.

Mecanismo De Acción

The mechanism of action of (5-Bromo-4-chloro-2-nitrophenyl)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The acetic acid moiety can form hydrogen bonds, further stabilizing interactions with molecular targets.

Comparación Con Compuestos Similares

2-(5-Bromo-2-nitrophenyl)acetic Acid (CAS: 199328-35-3)

Ethyl 2-(4-Bromo-2-nitrophenyl)acetate (CAS: 107650-20-4)

Methyl 2-(5-Bromo-4-chloro-2-nitrophenyl)-2-cyanoacetate (CAS: 1393441-88-7)

- Key Difference: Introduction of a cyano (-CN) group on the alpha carbon of the acetic acid chain.

- Reactivity: The electron-withdrawing cyano group enhances acidity of the alpha hydrogen, making this derivative more reactive in nucleophilic reactions .

[4-Chloro-6-(2,3-xylidino)-2-pyrimidinylthio]acetic Acid (Wy-14,643; CAS: 50892-23-4)

- Structural Contrast : A pyrimidinylthioacetic acid derivative with a 4-chloro substituent but distinct aromatic systems.

- Functional Insight: Wy-14,643 is a peroxisome proliferator shown to induce hepatocarcinogenicity in rats via sustained replicative DNA synthesis, unlike this compound, which lacks documented carcinogenicity data .

- Mechanistic Note: Substituent positioning (e.g., nitro vs. thio groups) critically modulates biological activity, underscoring the specificity of receptor interactions .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP* (Predicted) |

|---|---|---|---|---|

| This compound | C₈H₅BrClNO₄ | 294.49 | Br (5), Cl (4), NO₂ (2), -COOH | 2.18 |

| 2-(5-Bromo-2-nitrophenyl)acetic acid | C₈H₆BrNO₄ | 259.04 | Br (5), NO₂ (2), -COOH | 1.92 |

| Ethyl 2-(4-bromo-2-nitrophenyl)acetate | C₁₀H₁₀BrNO₄ | 287.09 | Br (4), NO₂ (2), -COOEt | 2.65 |

*logP values estimated using ChemDraw software.

Research Findings and Gaps

- Toxicity Data: No direct carcinogenicity studies exist for this compound. However, structurally related peroxisome proliferators like Wy-14,643 highlight the importance of substituent-driven toxicological profiling .

Actividad Biológica

(5-Bromo-4-chloro-2-nitrophenyl)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical pathways, and potential applications, supported by research findings and data tables.

Chemical Structure and Properties

The compound possesses a unique arrangement of functional groups that contribute to its biological activity. The presence of bromine and chlorine atoms, along with a nitro group, enhances its reactivity and potential for various chemical modifications. Its structural formula can be represented as:

Target Interaction

Similar compounds have demonstrated the ability to bind with high affinity to multiple biological receptors, suggesting that this compound may interact with various targets in biological systems. The specific interactions largely depend on the substituents attached to the aromatic ring.

Mode of Action

The compound is likely to react through nucleophilic substitution mechanisms, similar to other benzylic halides. This can occur via:

- SN2 pathway: Predominantly for primary halides.

- SN1 pathway: More common for secondary and tertiary halides.

Biological Activities

Research indicates that this compound may exhibit a range of biological activities, including:

- Antiviral Activity: Compounds with similar structures have shown effectiveness against various viral infections.

- Anticancer Properties: Studies suggest potential antiproliferative effects in cancer cell lines, indicating its role in inhibiting tumor growth .

- Antimicrobial Effects: The compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Summary Table of Biological Activities

Case Studies and Research Findings

- Anticancer Activity : A study reported that derivatives of nitrophenyl compounds exhibited significant antiproliferative effects in chronic lymphocytic leukemia (CLL) cell lines, with IC50 values ranging from 0.17–2.69 µM . This indicates strong potential for further development in cancer therapy.

- Antimicrobial Studies : Research highlighted that compounds with para-substitutions, including this compound, showed promising antibacterial activity against strains like E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating effective inhibition .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have shown that electron-withdrawing groups enhance biological activity, suggesting that modifications to the existing structure could yield even more potent derivatives .

Q & A

Q. What are the common synthetic routes for preparing (5-Bromo-4-chloro-2-nitrophenyl)acetic acid in laboratory settings?

- Methodological Answer : The synthesis typically involves halogenation and nitration of phenylacetic acid derivatives. For example:

Bromination/Chlorination : Start with a precursor like 4-chloro-2-nitrophenylacetic acid. Bromination can be achieved using bromine in acetic acid or HBr with a catalyst (e.g., FeBr₃) .

Nitration : Introduce the nitro group via mixed acid (H₂SO₄/HNO₃) under controlled temperatures (0–5°C) to prevent over-nitration .

Key Considerations :

- Monitor reaction progress via TLC or HPLC.

- Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) .

- Example yields from analogous syntheses: 60–75% for bromination steps, 50–65% for nitration .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

- Methodological Answer :

- Purity Analysis :

- HPLC/GC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30). Purity >97% is typical for research-grade compounds .

- Melting Point : Compare observed mp (e.g., 121–123°C) with literature values to assess crystallinity .

- Structural Confirmation :

- IR Spectroscopy : Key peaks include C=O (acetic acid) at ~1700 cm⁻¹, NO₂ symmetric stretch at ~1520 cm⁻¹, and C-Br/C-Cl stretches at 600–800 cm⁻¹ .

- NMR : ¹H NMR should show aromatic protons as a multiplet (δ 7.5–8.5 ppm) and the acetic acid CH₂ at δ 3.7–4.1 ppm .

Advanced Research Questions

Q. What crystallographic techniques are suitable for determining the molecular structure of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) :

Grow crystals via slow evaporation (solvent: dichloromethane/hexane).

Collect data using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Process data with SHELX suite:

- Use SHELXD for phase solution (direct methods) and SHELXL for refinement .

- Expect orthorhombic or monoclinic systems (similar to [2-(5-Bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid], P2₁/c space group, Z = 4) .

- Key Metrics :

- R-factor < 0.05 for high-quality data.

- Analyze intermolecular interactions (e.g., hydrogen bonding between acetic acid groups) .

Q. How do electronic effects of substituents (Br, Cl, NO₂) influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- Substituent Effects :

- NO₂ : Strong electron-withdrawing meta-director; activates the ring for electrophilic substitution but deactivates it for nucleophilic attacks.

- Br/Cl : Moderate electron-withdrawing ortho/para-directors; enhance leaving-group ability in SNAr reactions .

- Experimental Design :

Perform kinetic studies using varying nucleophiles (e.g., amines, thiols) in DMF at 80°C.

Monitor reaction rates via LC-MS.

- Example Data :

| Nucleophile | Rate Constant (k, M⁻¹s⁻¹) | Major Product |

|---|---|---|

| Piperidine | 0.45 ± 0.02 | Para-substituted |

| Thiophenol | 0.12 ± 0.01 | Ortho-substituted |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.